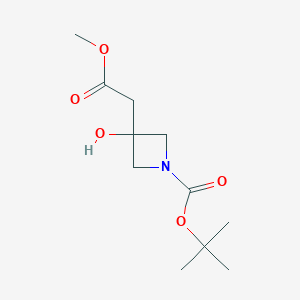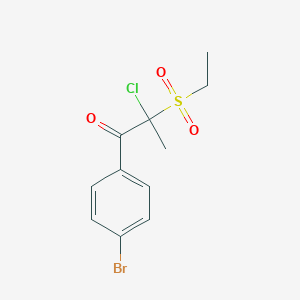
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one is an organic compound with a complex structure that includes bromine, chlorine, and ethylsulfonyl groups attached to a propanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one typically involves multiple steps. One common method starts with the bromination of a phenyl group, followed by chlorination and the introduction of an ethylsulfonyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the carbonyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)propan-1-one: A simpler analog without the chlorine and ethylsulfonyl groups.
2-Chloro-1-(4-bromophenyl)ethanone: Lacks the ethylsulfonyl group.
1-(4-Bromophenyl)-2-chloropropan-1-one: Does not have the ethylsulfonyl group.
Uniqueness
1-(4-Bromophenyl)-2-chloro-2-(ethylsulfonyl)propan-1-one is unique due to the presence of both chlorine and ethylsulfonyl groups, which can significantly influence its chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C11H12BrClO3S |
|---|---|
Molekulargewicht |
339.63 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-chloro-2-ethylsulfonylpropan-1-one |
InChI |
InChI=1S/C11H12BrClO3S/c1-3-17(15,16)11(2,13)10(14)8-4-6-9(12)7-5-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
SIJUHPIOKJKANT-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C(C)(C(=O)C1=CC=C(C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-trifluoromethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B13011656.png)
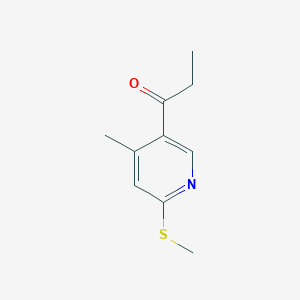
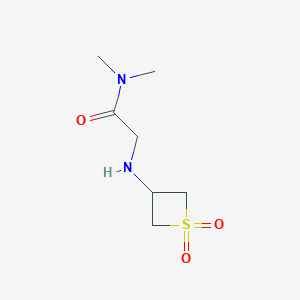

![2-(tert-Butoxycarbonyl)octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid](/img/structure/B13011673.png)
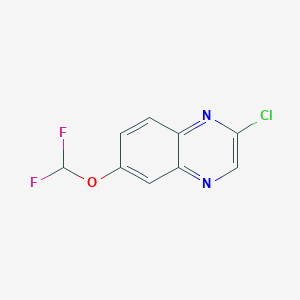
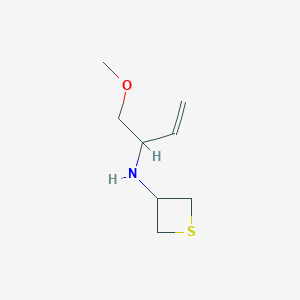
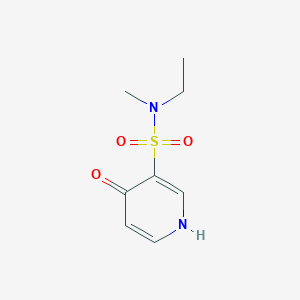

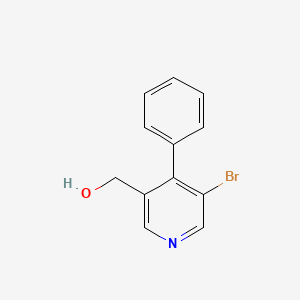
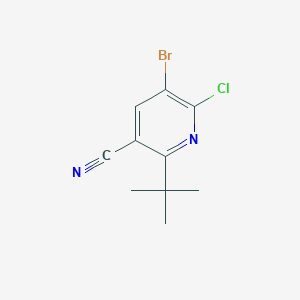

![3,7-Dimethylbenzo[d]isothiazole](/img/structure/B13011720.png)
